molecular formula C20H20FN3O4S B2989144 2-{[1-(4-Ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097930-68-0

2-{[1-(4-Ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline

Cat. No. B2989144
CAS RN: 2097930-68-0
M. Wt: 417.46
InChI Key: MXAGDZOMZPMMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such compounds often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Development of GABAA Receptor Ligands

Quinoxaline derivatives have been explored for their binding affinity to the GABA_A/benzodiazepine receptor, indicating their potential use in the development of drugs targeting the central nervous system. These compounds demonstrate a range of intrinsic efficacies, from antagonists to full agonists, showcasing the chemical versatility of quinoxaline derivatives for pharmacological applications (Tenbrink et al., 1994).

Synthetic Chemistry and Organic Synthesis

Quinoxalines are pivotal in pharmaceutical research and organic synthesis. Innovative methods for the selective halogenation of quinoxalines have been developed, enhancing the diversification of these compounds for further chemical and pharmaceutical applications (Le et al., 2021). Moreover, environmentally friendly approaches to synthesizing pyrrolo- and indolo[1,2-a]quinoxalines have been reported, emphasizing the importance of green chemistry in the development of biologically important quinoxalines (Preetam & Nath, 2015).

Fluorinated Quinoxaline Derivatives for Anion Sensing

The synthesis of fluorinated quinoxaline derivatives has been explored for their application as neutral anion receptors. These compounds exhibit enhanced affinities and selectivities towards specific anions, such as fluoride, chloride, and dihydrogen phosphate, making them valuable for sensor technologies (Anzenbacher et al., 2000).

Catalysis and Asymmetric Synthesis

Quinoxaline-based ligands have been utilized in rhodium-catalyzed asymmetric hydrogenation, demonstrating excellent enantioselectivities and high catalytic activities. This application underscores the role of quinoxaline derivatives in facilitating stereoselective synthesis, which is crucial for the production of chiral pharmaceuticals (Imamoto et al., 2012).

Antibacterial Research

Quinoxaline derivatives have been investigated for their broad-spectrum antibacterial activities. The synthesis of new fluorinated compounds within the quinoxaline family has led to agents with superior activity against both gram-positive and gram-negative bacteria, highlighting the potential of quinoxaline derivatives in developing new antibiotics (Stefancich et al., 1985).

properties

IUPAC Name

2-[1-(4-ethoxy-3-fluorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c1-2-27-19-8-7-15(11-16(19)21)29(25,26)24-10-9-14(13-24)28-20-12-22-17-5-3-4-6-18(17)23-20/h3-8,11-12,14H,2,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAGDZOMZPMMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(4-Ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.